molecular formula C9H14Cl2Pd-2 B14884904 Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium

Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium

Cat. No.: B14884904
M. Wt: 299.5 g/mol
InChI Key: QHQMROCTJVJPRD-UHFFFAOYSA-L
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Description

Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium, also known as dichloro(norbornadiene)palladium(II), is a coordination compound featuring palladium at its core. This compound is notable for its use as a catalyst in various organic reactions, particularly in cross-coupling reactions. The presence of the bicyclo[2.2.1]hepta-2,5-diene ligand provides unique steric and electronic properties that enhance the reactivity and selectivity of the palladium center .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium typically involves the reaction of palladium(II) chloride with norbornadiene in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as follows:

PdCl2+C7H8PdCl2(C7H8)\text{PdCl}_2 + \text{C}_7\text{H}_8 \rightarrow \text{PdCl}_2(\text{C}_7\text{H}_8) PdCl2​+C7​H8​→PdCl2​(C7​H8​)

where C₇H₈ represents norbornadiene .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium is involved in various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki-Miyaura coupling, the major products are biaryl compounds .

Mechanism of Action

The mechanism by which bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium exerts its effects involves the coordination of the palladium center with the norbornadiene ligand. This coordination enhances the reactivity of the palladium, allowing it to facilitate various catalytic processes. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium is unique due to its specific coordination environment and the electronic properties imparted by the norbornadiene ligand. These properties make it particularly effective in catalyzing a wide range of organic reactions, offering advantages in terms of reactivity and selectivity compared to similar compounds .

Properties

Molecular Formula

C9H14Cl2Pd-2

Molecular Weight

299.5 g/mol

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium

InChI

InChI=1S/C7H8.2CH3.2ClH.Pd/c1-2-7-4-3-6(1)5-7;;;;;/h1-4,6-7H,5H2;2*1H3;2*1H;/q;2*-1;;;+2/p-2

InChI Key

QHQMROCTJVJPRD-UHFFFAOYSA-L

Canonical SMILES

[CH3-].[CH3-].C1C2C=CC1C=C2.Cl[Pd]Cl

Origin of Product

United States

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